molecular formula C24H23FN4O2 B10987027 N-{3-[(4-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide

N-{3-[(4-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B10987027
M. Wt: 418.5 g/mol
InChI Key: GAQMSJDRYZLOOP-UHFFFAOYSA-N
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Description

N-{3-[(4-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with isocyanate to form the carbamoyl intermediate. This intermediate is then reacted with phenylboronic acid under Suzuki-Miyaura coupling conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{3-[(4-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorophenylcarbamoyl)phenylboronic acid
  • 3-Carbamoyl-4-fluorophenylboronic acid
  • N-(3-Carbamoyl-4-fluorophenyl)-1-phenyl-3-(o-tolyl)-1H-pyrazole-4-carboxamide

Uniqueness

N-{3-[(4-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C24H23FN4O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-[3-[(4-fluorophenyl)carbamoyl]phenyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C24H23FN4O2/c25-19-9-11-20(12-10-19)26-23(30)18-5-4-6-21(17-18)27-24(31)29-15-13-28(14-16-29)22-7-2-1-3-8-22/h1-12,17H,13-16H2,(H,26,30)(H,27,31)

InChI Key

GAQMSJDRYZLOOP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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